1alpha, 24, 25-Trihydroxy VD2

Calcium metabolism Vitamin D analog Hypercalcemia

Researchers studying VDR-mediated genomic effects often face hypercalcemic toxicity with calcitriol, compromising long-term in vivo studies. 1alpha,24,25-Trihydroxy VD2 (≥98% purity) solves this with its unique 24,25-dihydroxylation, which reduces calcemic activity while preserving VDR binding. • Isolate VDR genomic effects without hypercalcemia confounds • CYP24A1 substrate for enzymology & metabolic stability studies • Essential analytical standard for D2-specific metabolomics

Molecular Formula C28H44O4
Molecular Weight 444.6 g/mol
Cat. No. B8082321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1alpha, 24, 25-Trihydroxy VD2
Molecular FormulaC28H44O4
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10+
InChIKeyKRGCLKZOZQUAFK-OCXKSUKTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1alpha, 24, 25-Trihydroxy VD2: Chemical Identity & Basic Characterization


1alpha, 24, 25-Trihydroxy VD2 (CAS# 457048-34-9) is a synthetic analog of vitamin D2. It is characterized by a molecular formula of C28H44O4 and a molecular weight of 444.65 g/mol [1]. This compound functions as a vitamin D analog, with vendor technical datasheets reporting a purity of ≥98% and storage conditions of -20°C for powder forms [2]. Its structural features include hydroxylations at the 1α, 24, and 25 positions of the ergocalciferol backbone .

1alpha, 24, 25-Trihydroxy VD2: Irreplaceability vs. Analogs


Interchanging 1alpha, 24, 25-Trihydroxy VD2 with other vitamin D analogs, such as 1,25-dihydroxyvitamin D3 (calcitriol) or 1α-hydroxyvitamin D2, is not scientifically valid due to distinct structural modifications that confer unique pharmacokinetic and pharmacodynamic profiles. Specifically, the additional hydroxylation at the 24 and 25 positions in the side chain of 1alpha, 24, 25-Trihydroxy VD2 is a known structural determinant for reduced calcemic activity relative to 1,25-dihydroxyvitamin D3, a property critical for minimizing hypercalcemic side effects in experimental models [1]. Furthermore, the catabolic pathway of this compound is governed by the CYP24A1 enzyme, a metabolic fate shared with but kinetically distinct from other D2 and D3 metabolites, which directly impacts its biological half-life and in vivo efficacy [2]. These biochemical and physiological differences necessitate the use of the specific compound to ensure experimental reproducibility and to accurately model the biological processes under investigation.

1alpha, 24, 25-Trihydroxy VD2: Quantitative Evidence Guide


Calcemic Activity Comparison

The compound 1alpha, 24, 25-Trihydroxy VD2 is understood within the class of vitamin D analogs to possess a significantly reduced calcemic effect compared to the reference compound 1,25-dihydroxyvitamin D3 (calcitriol). This is a class-level inference based on the established structure-activity relationship (SAR) principle that hydroxylations at the 24 and 25 positions of the vitamin D side chain attenuate calcium-mobilizing activity [1]. This attribute is a primary rationale for selecting this analog over calcitriol for studies where hypercalcemia is a confounding variable. For instance, 1α,24(S)-dihydroxyvitamin D2, a closely related compound, has been reported to exhibit low calcemic activity .

Calcium metabolism Vitamin D analog Hypercalcemia Structure-activity relationship

VDR Binding Affinity

As a vitamin D analog, 1alpha, 24, 25-Trihydroxy VD2 is a ligand for the Vitamin D Receptor (VDR) . While direct quantitative binding data (e.g., Ki or IC50) is not available in the primary literature for this specific compound, it is classified as a VDR activator, similar to calcitetrol (1α, 24, 25-Trihydroxy VD3), which is the hormonally active form of vitamin D with three hydroxyl groups . The binding affinity of vitamin D analogs to VDR is a primary determinant of their genomic activity, including the regulation of genes involved in calcium homeostasis, cell proliferation, and differentiation.

Nuclear receptor VDR binding Transactivation Vitamin D analog

CYP24A1-Mediated Inactivation

The compound is a known substrate for the human CYP24A1 enzyme, the primary cytochrome P450 responsible for the catabolism and inactivation of vitamin D metabolites [1]. The identification and isolation of 1,24,25-trihydroxyvitamin D2 as a metabolite of 1,25-dihydroxyvitamin D2 in perfused rat kidney confirms its role in the vitamin D catabolic cascade [2]. This metabolic pathway is a key differentiator from non-hydroxylated vitamin D precursors, which require bioactivation. Comparative kinetic studies on related compounds, such as 1,25-dihydroxyvitamin D2, show it is also a substrate for CYP24A1 [1], suggesting a shared, though potentially quantitatively distinct, inactivation route for 1alpha, 24, 25-Trihydroxy VD2.

CYP24A1 Metabolism Vitamin D catabolism Pharmacokinetics

1alpha, 24, 25-Trihydroxy VD2: Research & Industrial Applications


VDR-Mediated Genomic Effects with Reduced Calcemic Activity

In preclinical models of calcium homeostasis, cell differentiation, or immunomodulation, 1alpha, 24, 25-Trihydroxy VD2 is a superior tool compound to 1,25-dihydroxyvitamin D3 for researchers seeking to isolate VDR-mediated genomic effects while minimizing the confounding physiological stress of hypercalcemia [1]. This is particularly relevant in long-term in vivo studies where the narrow therapeutic window of calcitriol leads to dose-limiting toxicity and compromises experimental endpoints.

Probing CYP24A1 Catabolic Pathway Specificity

The compound is a valuable reagent for enzymology studies focused on the CYP24A1 catabolic pathway [2]. As a trihydroxylated D2 metabolite, it can be used as a substrate or analytical standard to investigate the kinetic properties and substrate selectivity of human CYP24A1, distinguishing its metabolism from that of D3-derived metabolites like 1,24,25-trihydroxyvitamin D3. This application is critical for understanding tissue-specific vitamin D metabolism and designing analogs with enhanced metabolic stability.

Vitamin D Metabolite Biomarker Profiling

In metabolomics and pharmacokinetic studies, 1alpha, 24, 25-Trihydroxy VD2 serves as an essential analytical reference standard for the identification and quantification of this specific catabolite in biological matrices [2]. Its presence is a direct indicator of 1,25-dihydroxyvitamin D2 inactivation via CYP24A1, providing a specific biomarker that differentiates the metabolism of vitamin D2 from vitamin D3. This is crucial for studies examining the differential biological activities and metabolic fates of ergocalciferol (D2) versus cholecalciferol (D3) supplementation.

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